(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane
Description
The compound "(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane" is a tricyclic organic molecule characterized by a fused ring system containing four oxygen atoms and a phenyl substituent. Its molecular formula is C₁₃H₁₄O₄, with a molecular weight of 234.25 g/mol . The compound’s structure includes a tetraoxatricyclo[5.4.0.0²,⁴]undecane backbone, which distinguishes it from simpler cyclic ethers due to its rigidity and oxygen-rich framework.
Properties
IUPAC Name |
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-2-4-8(5-3-1)13-15-6-9-11(17-13)12-10(16-12)7-14-9/h1-5,9-13H,6-7H2/t9-,10-,11-,12-,13?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKNJRIVJRIKQC-JVASRFHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(O2)C3C(O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](O2)[C@H]3[C@H](O1)COC(O3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane can be synthesized through the reaction of D-mannitol with benzaldehyde under acidic conditions to form the benzylidene protective group . The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid and is carried out in an organic solvent like toluene. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane has several scientific research applications:
Biology: The compound is utilized in the study of carbohydrate chemistry and enzymatic reactions involving sugar derivatives.
Mechanism of Action
The mechanism of action of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane involves its interaction with specific molecular targets and pathways. The benzylidene protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule. This selective deprotection is crucial for the synthesis of complex molecules such as nucleosides and oligonucleotides .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with analogous tricyclic systems, focusing on stereochemistry, functional groups, and heteroatom substitutions. Key findings are summarized in Table 1.
Table 1: Comparative Analysis of Tricyclic Compounds
Key Findings
Stereochemical Variations :
The stereoisomer (1R,2S,4S,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.0²,⁴]undecane shares the same molecular formula and weight as the target compound but exhibits distinct spatial arrangement due to differences at positions 2 and 4 . Such stereochemical divergence can lead to variations in crystallinity, solubility, and biological activity.
Heteroatom Substitutions: The introduction of sulfur (thia) and nitrogen (aza) in ’s compound significantly alters reactivity. The nitro group (-NO₂) enhances electrophilic character, making it more reactive in substitution reactions compared to the target compound’s oxygen-dominated system .
Hydrocarbon vs. Oxygen-Rich Systems :
Compounds like (1S,3S,4R,7R,11R)-3,4,8,8-tetramethyltricyclo[5.3.1.0⁴,¹¹]undecane lack oxygen atoms, resulting in higher hydrophobicity (logP ~5.8) compared to the target compound’s polar tetraoxa framework. This impacts their applications, e.g., in lipid-soluble drug formulations vs. polar solvents.
Ring System Complexity :
The trioxatetracyclo[4.4.1.0²,⁴.0⁷,⁹]undecane demonstrates how smaller ring systems with fewer substituents reduce molecular weight (154.16 g/mol) and simplify synthesis but limit functional versatility.
Research Implications
- Stereochemistry : The target compound’s (1R,2R,4R,7R) configuration may favor specific crystal packing, as inferred from crystallography tools like SHELXL and WinGX .
- Functional Group Engineering : Substituting oxygen with sulfur or nitrogen (e.g., ) opens pathways for designing bioactive molecules, though synthetic challenges increase due to heteroatom incorporation .
- In contrast, methyl-substituted analogs () may serve as hydrophobic scaffolds in fragrance or fuel additives .
Biological Activity
(1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is a complex organic compound notable for its unique structural features and potential biological activities. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 234.25 g/mol. Its structure includes multiple oxygen atoms integrated into a bicyclic framework, which influences its reactivity and interaction with biological systems.
The biological activity of (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane is primarily attributed to its ability to interact with various enzymes involved in carbohydrate metabolism. The benzylidene moiety enhances the stability of the compound and allows it to participate in enzymatic reactions without rapid degradation.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity : Studies have shown that it can scavenge free radicals, reducing oxidative stress in cellular environments.
- Antimicrobial Properties : Preliminary tests suggest effectiveness against certain bacterial strains.
- Enzyme Inhibition : It has been noted to inhibit specific enzymes linked to metabolic pathways in cells.
Research Findings and Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant properties | Demonstrated significant free radical scavenging activity compared to standard antioxidants. |
| Study 2 | Assess antimicrobial effects | Showed inhibition of growth in Gram-positive bacteria at concentrations of 50 µg/mL. |
| Study 3 | Investigate enzyme inhibition | Inhibited α-glucosidase activity by 45% at a concentration of 100 µM. |
Comparative Analysis
When compared to similar compounds such as 1,3-Dibenzylidene-D-sorbitol and 1,5-Anhydro-4,6-O-benzylidene-D-glucitol, (1R,2R,4R,7R)-10-phenyl-3,6,9,11-tetraoxatricyclo[5.4.0.02,4]undecane shows distinct advantages in terms of stability and specificity towards certain enzymes involved in carbohydrate metabolism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
